molecular formula C12H14O2 B14313212 2(3H)-Furanone, dihydro-5-(2-phenylethyl)- CAS No. 112606-95-8

2(3H)-Furanone, dihydro-5-(2-phenylethyl)-

Cat. No.: B14313212
CAS No.: 112606-95-8
M. Wt: 190.24 g/mol
InChI Key: ONECXZFGYJSVIF-UHFFFAOYSA-N
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Description

2(3H)-Furanone, dihydro-5-(2-phenylethyl)- is an organic compound belonging to the class of furanones It is characterized by a furanone ring structure with a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-5-(2-phenylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenylethyl derivatives and furanone precursors, which undergo cyclization in the presence of catalysts and under specific temperature and pressure conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5-(2-phenylethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated furanone derivatives .

Scientific Research Applications

2(3H)-Furanone, dihydro-5-(2-phenylethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism by which 2(3H)-Furanone, dihydro-5-(2-phenylethyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Furanone, dihydro-5-(2-phenylethyl)- is unique due to its specific substitution pattern and the resulting chemical properties.

Properties

CAS No.

112606-95-8

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-(2-phenylethyl)oxolan-2-one

InChI

InChI=1S/C12H14O2/c13-12-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2

InChI Key

ONECXZFGYJSVIF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)OC1CCC2=CC=CC=C2

Origin of Product

United States

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